2-Fluoro-3-(methylsulfonyl)benzoic acid
Overview
Description
“2-Fluoro-3-(methylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C8H7FO4S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(methylsulfonyl)benzoic acid” can be represented by the molecular formula C8H7FO4S . More detailed structural information, such as a 3D model, may be available in specialized chemical databases .Physical And Chemical Properties Analysis
“2-Fluoro-3-(methylsulfonyl)benzoic acid” is a solid compound . More specific physical and chemical properties, such as density, boiling point, and molecular weight, can be found in chemical databases .Scientific Research Applications
Understanding Drug Metabolism and Biological Activity
The study of 2-Fluoro-3-(methylsulfonyl)benzoic acid and its related compounds helps in understanding the biotransformation and biological activities of drugs. For instance, Duggan et al. (1977) explored the metabolites of sulindac, a molecule structurally related to 2-Fluoro-3-(methylsulfonyl)benzoic acid, highlighting the importance of sulfide metabolites in eliciting pharmacological responses. This research underlines the significance of metabolic transformations in determining drug efficacy and safety D. E. Duggan, K. F. Hooke, E. Risley, T. Shen, C. G. Arman, The Journal of pharmacology and experimental therapeutics, 1977.
Probing Antisecretory and Anti-inflammatory Properties
The compound's derivatives have been explored for their antisecretory and anti-inflammatory properties. Uchida et al. (1989) synthesized derivatives that inhibit (H+ + K+) ATPase, potentially useful in treating conditions like gastric ulcers by reducing acid secretion M. Uchida, S. Morita, M. Chihiro, T. Kanbe, K. Yamasaki, Y. Yabuuchi, K. Nakagawa, Chemical & pharmaceutical bulletin, 1989. Additionally, Skinner et al. (1991) noted the role of sulindac, a related compound, in inhibiting the growth of colon tumors in rats, indicating potential anti-cancer applications S. Skinner, A. G. Penney, P. O’Brien, Archives of surgery, 1991.
Enhancing Imaging Techniques
The compound and its analogs have contributed to the advancement of imaging techniques, particularly in tumor detection. McConathy et al. (2002) explored fluorinated analogs of alpha-aminoisobutyric acid for use in PET imaging of tumors, demonstrating the potential of these compounds in enhancing the detection and characterization of neoplasms J. McConathy, L. Martarello, E. Malveaux, V. Camp, N. Simpson, Chiab P. Simpson, G. Bowers, J. Olson, M. Goodman, Journal of medicinal chemistry, 2002.
Understanding Environmental and Health Impacts
The structural relatives of 2-Fluoro-3-(methylsulfonyl)benzoic acid have been investigated for their environmental persistence and potential health effects. Sheng et al. (2017) studied the hepatotoxic effects of fluorotelomer compounds, providing insights into the bioaccumulation potential and toxicological profiles of these substances Nan Sheng, Xiujuan Zhou, Fei Zheng, Yitao Pan, Xuejiang Guo, Yong Guo, Yan Sun, Jiayin Dai, Archives of Toxicology, 2017.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-3-methylsulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-14(12,13)6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGSFFXVPVKTQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700184 | |
Record name | 2-Fluoro-3-(methanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(methylsulfonyl)benzoic acid | |
CAS RN |
1186663-47-7, 1072449-62-7 | |
Record name | 2-Fluoro-3-(methylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-(methanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-3-methanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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